molecular formula C16H14Cl2N4O B5696896 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole

5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole

Cat. No.: B5696896
M. Wt: 349.2 g/mol
InChI Key: OMFWHBFDDBDQHC-UHFFFAOYSA-N
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Description

5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is a synthetic organic compound characterized by its unique molecular structure, which includes a tetrazole ring and dichlorophenoxy and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole typically involves the reaction of 2,4-dichlorophenol with a suitable methylating agent to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 2,4-dimethylphenylhydrazine to form the corresponding hydrazone. The final step involves cyclization of the hydrazone with sodium azide under acidic conditions to form the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.

    5-[(2,4-Dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a dimethylphenyl group.

    2-(2,4-Dichlorophenoxy)ethylamine: Used in the synthesis of various pharmaceuticals.

Uniqueness

5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is unique due to its combination of a tetrazole ring with dichlorophenoxy and dimethylphenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O/c1-10-3-5-14(11(2)7-10)22-16(19-20-21-22)9-23-15-6-4-12(17)8-13(15)18/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFWHBFDDBDQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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